3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been found to target cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound may disrupt this pathway, leading to reduced production of these inflammatory mediators .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of prostaglandins and leukotrienes, leading to decreased inflammation and pain . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4,7-dimethyl-2-aminobenzothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzothiazole ring can be reduced to form dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Reactions: Formation of various substituted benzamides.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of dihydrobenzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)benzamide: Lacks the chlorine and dimethyl substituents.
3-chloro-N-(1,3-benzothiazol-2-yl)benzamide: Lacks the dimethyl substituents.
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide: Lacks the chlorine substituent.
Uniqueness
3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both chlorine and dimethyl substituents, which can enhance its biological activity and selectivity. The combination of these substituents can improve the compound’s ability to interact with specific molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
3-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-6-7-10(2)14-13(9)18-16(21-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLDXRVRGKCJGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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